N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
Description
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methylthio group at position 6, a pyrrolidin-1-yl substituent at position 4, and a propionamide-linked ethyl chain at position 1. The pyrrolidine ring and methylthio moiety may enhance solubility and target binding compared to simpler analogs .
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS/c1-3-12(22)16-6-9-21-14-11(10-17-21)13(18-15(19-14)23-2)20-7-4-5-8-20/h10H,3-9H2,1-2H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKXRFKOXWXSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide typically involves a multi-step process starting with commercially available starting materials. Key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
Introduction of the pyrrolidin-1-yl group via nucleophilic substitution.
Attachment of the methylthio group through methylation reactions.
Final attachment of the propionamide side chain under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and reduce production costs. Techniques such as flow chemistry, which allows for continuous production, may be employed to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional oxygen-containing functional groups.
Reduction: : Reduction reactions can modify its functional groups, potentially enhancing its biological activity.
Substitution: : Nucleophilic and electrophilic substitution reactions can introduce various substituents, altering its properties and applications.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.
Substitution: : Alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The reactions typically yield derivatives of the parent compound with altered functional groups, which can be further evaluated for their properties and applications.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is studied for its potential as a scaffold for the development of new catalysts and as a building block for complex molecular architectures.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic applications. Its structure allows for interaction with various biological targets, making it a candidate for drug discovery, particularly in the areas of oncology and infectious diseases.
Industry
Industrial applications include the development of new materials with specific chemical properties, such as polymers and coatings, where the compound’s unique structure can impart desired characteristics.
Mechanism of Action
The mechanism by which N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide exerts its effects involves binding to specific molecular targets, such as enzymes and receptors. The pyrazolo[3,4-d]pyrimidine core can interact with key biological pathways, modulating their activity and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural and synthetic features:
Key Differences and Implications
Substituent Diversity :
- The target compound’s pyrrolidin-1-yl group (position 4) may confer improved binding to hydrophobic pockets in enzymes compared to the linear ethyl-propyl amine in CAS 6288-97-5. Cyclic amines often enhance metabolic stability and selectivity .
- The methylthio group (position 6) could modulate electron density, affecting reactivity or interactions with cysteine residues in biological targets.
Synthetic Accessibility :
- The evidence compound (CAS 6288-97-7) employs a streamlined synthesis route with high yield (99%), likely due to fewer steric and electronic challenges . In contrast, the target compound’s multi-substituted scaffold may require advanced coupling strategies or protective group chemistry, increasing synthetic difficulty.
Biological Activity
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties. The following sections will delve into the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
IUPAC Name: this compound
The mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors. It has been hypothesized that the methylthio group enhances the lipophilicity of the molecule, potentially increasing its ability to cross cellular membranes and interact with intracellular targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-d]pyrimidine class. For instance, similar derivatives have shown significant inhibition of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | IC50 Value (µM) | Target |
|---|---|---|
| UNC1062 | 1.1 | Mer kinase |
| PYZ3 | 0.011 | COX-II |
The compound's structural analogs have demonstrated selective inhibition of cancer-related kinases, indicating a promising therapeutic avenue for further exploration.
Inhibition of Kinases
This compound has been investigated for its potential as a kinase inhibitor. Kinase inhibitors are critical in regulating various cellular processes, including cell growth and metabolism.
Case Study:
In a study examining similar pyrazolo[3,4-d]pyrimidine derivatives, researchers found that modifications to the pyrrolidine ring significantly enhanced inhibitory activity against specific kinases involved in oncogenesis.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profile of this compound is essential for assessing its viability as a therapeutic agent. Preliminary studies suggest moderate bioavailability with a half-life conducive to therapeutic use; however, comprehensive toxicity assessments are still required.
Toxicity Profile
Initial toxicity studies indicate that while some derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to establish safety profiles.
Q & A
Q. How can metabolic stability be assessed in preclinical studies?
- Methodological Answer :
- Microsomal Incubations : Liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
- CYP Inhibition Assays : Fluorescent probes for CYP3A4/2D6 to predict drug-drug interactions .
Q. What in silico tools evaluate toxicity risks early in development?
- Methodological Answer :
- ADMET Predictors : Use SwissADME or ProTox-II for hepatotoxicity and mutagenicity alerts .
- AMES Test Simulations : Derek Nexus to assess mutagenic potential .
Data Contradiction & Validation
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Check pharmacokinetic parameters (e.g., bioavailability, half-life) in rodent models .
- Evaluate tissue distribution via radiolabeled compound tracking .
- Optimize formulations (e.g., PEGylation) to enhance plasma stability .
Q. What experimental controls ensure reproducibility in biological assays?
- Methodological Answer :
- Include positive controls (e.g., staurosporine for kinase inhibition) .
- Normalize data to housekeeping genes (e.g., GAPDH in qPCR) or internal standards (e.g., cisplatin in cytotoxicity assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
